molecular formula C9H9F4N B3175679 {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine CAS No. 958863-62-2

{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine

Cat. No.: B3175679
CAS No.: 958863-62-2
M. Wt: 207.17 g/mol
InChI Key: QAMQJZBGYWNMDX-UHFFFAOYSA-N
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Description

{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine is an organic compound with the molecular formula C₉H₉F₄N. This compound is characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring, which is further bonded to a methylamine group. The unique combination of these functional groups imparts distinctive chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-3-(trifluoromethyl)benzaldehyde and methylamine.

    Formation of Intermediate: The aldehyde group of 2-fluoro-3-(trifluoromethyl)benzaldehyde is first reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

    Amination Reaction: The resulting alcohol is then subjected to an amination reaction with methylamine under suitable conditions, such as the presence of a catalyst like palladium on carbon (Pd/C) and hydrogen gas (H₂) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Catalytic Hydrogenation: Utilizing catalysts such as Pd/C to facilitate the reduction and amination reactions.

    Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of agrochemicals, materials science, and specialty chemicals.

Mechanism of Action

The mechanism of action of {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting enzyme activity by forming stable complexes with the active sites.

    Receptor Modulation: Acting as an agonist or antagonist at specific receptors, thereby modulating signal transduction pathways.

    Pathway Interference: Disrupting key biochemical pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(ethyl)amine: Similar structure with an ethyl group instead of a methyl group.

    {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine: Similar structure with a propyl group instead of a methyl group.

    {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(isopropyl)amine: Similar structure with an isopropyl group instead of a methyl group.

Uniqueness

The uniqueness of {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine lies in its specific combination of fluoro and trifluoromethyl groups, which impart distinct physicochemical properties. These properties include enhanced lipophilicity, metabolic stability, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-fluoro-3-(trifluoromethyl)phenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4N/c1-14-5-6-3-2-4-7(8(6)10)9(11,12)13/h2-4,14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMQJZBGYWNMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC=C1)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001205829
Record name 2-Fluoro-N-methyl-3-(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958863-62-2
Record name 2-Fluoro-N-methyl-3-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=958863-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-N-methyl-3-(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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